BTK Biochemical Potency: Single-Digit Nanomolar IC50 in Full-Length Enzyme Assay
C29H29BrN2O5 inhibits full-length BTK with an IC50 of 4.40 nM, measured via a TR-FRET-based assay using N-terminal GST-tagged BTK (residues 2–659) expressed in Sf21 insect cells [1]. By comparison, the reference covalent BTK inhibitor ibrutinib exhibits an IC50 of 0.5 nM against BTK in biochemical assays [2], while the second-generation inhibitor acalabrutinib shows an IC50 of approximately 3 nM [3]. C29H29BrN2O5 thus demonstrates potency intermediate between these clinical benchmarks.
| Evidence Dimension | BTK biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.40 nM (4.38 nM in replicate assay) |
| Comparator Or Baseline | Ibrutinib IC50 = 0.5 nM; Acalabrutinib IC50 ≈ 3 nM |
| Quantified Difference | C29H29BrN2O5 is ~8.8-fold less potent than ibrutinib; approximately equipotent to acalabrutinib |
| Conditions | Full-length N-terminal GST-tagged BTK (2–659), Sf21 insect cell expression, TR-FRET readout |
Why This Matters
Procurement decisions for BTK tool compounds must consider whether the desired potency window aligns with ibrutinib (ultra-potent) or acalabrutinib (moderate potency); C29H29BrN2O5 provides a potency tier comparable to acalabrutinib, making it suitable for assays where ibrutinib-level potency may mask subtle pharmacology.
- [1] BindingDB, BDBM50578154. BTK IC50 4.40 nM and 4.38 nM (two independent assay entries). View Source
- [2] Honigberg, L.A. et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc. Natl. Acad. Sci. USA 107(29), 13075–13080 (2010). View Source
- [3] Barf, T. et al. Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and in vivo potency profile. J. Pharmacol. Exp. Ther. 363(2), 240–252 (2017). View Source
